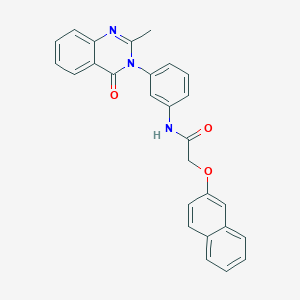
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide is a sophisticated chemical compound known for its potential applications in various scientific fields. Characterized by its intricate molecular structure, this compound exhibits unique chemical and biological properties that make it an intriguing subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic synthesis. Starting with the appropriate quinazolinone derivative and a naphthalene-based substrate, the process often includes:
Nucleophilic substitution reactions: : Forming the quinazolinone scaffold.
Acylation reactions: : Introducing the acetamide moiety.
Condensation reactions: : Linking the quinazolinone and naphthalene units under controlled conditions. These steps require precise control of temperature, pH, and the presence of catalysts to achieve high yield and purity.
Industrial Production Methods
Scaling up the production involves optimizing reaction conditions for industrial reactors, ensuring consistent quality, and implementing rigorous purification protocols. Advanced techniques like crystallization and chromatography are often employed to isolate the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: : Can lead to the formation of quinazoline-2-oxide derivatives.
Reduction: : Possible reduction of the ketone group to yield hydroxyl derivatives.
Substitution: : Halogenation or other electrophilic substitutions on the naphthalene ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions. These reactions typically occur under controlled temperatures and inert atmosphere to prevent side reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives that retain the core quinazolinone-naphthalene structure but with additional functional groups, enhancing their chemical and biological activity.
Scientific Research Applications
N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide finds extensive applications in:
Chemistry: : As a building block for synthesizing more complex organic molecules.
Biology: : Studied for its potential role as a biochemical probe or enzyme inhibitor.
Medicine: : Investigated for its therapeutic properties, including anticancer and antimicrobial activities.
Industry: : Used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. Its mode of action often involves:
Binding to enzymes: : Inhibiting their activity by blocking the active site.
Interacting with cellular receptors: : Modulating signal transduction pathways.
Disrupting DNA replication: : Inhibiting the growth of cancer cells by interfering with DNA synthesis.
Comparison with Similar Compounds
Compared to other quinazolinone derivatives, N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide stands out due to its unique naphthalene moiety, which enhances its chemical stability and biological activity. Similar compounds include:
N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenylacetamide: : Lacks the naphthalene group, leading to different chemical properties.
N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(phenoxy)acetamide: : Contains a phenyl group instead of naphthalene, altering its biological activity.
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3/c1-18-28-25-12-5-4-11-24(25)27(32)30(18)22-10-6-9-21(16-22)29-26(31)17-33-23-14-13-19-7-2-3-8-20(19)15-23/h2-16H,17H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCIWDOZUKUBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2809343.png)
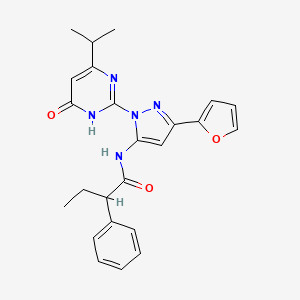

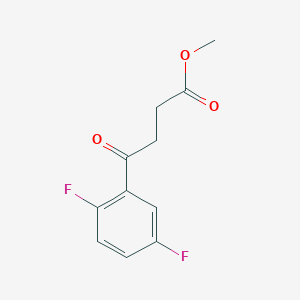
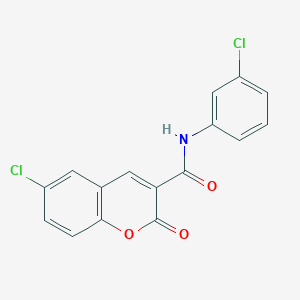

![(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2809355.png)
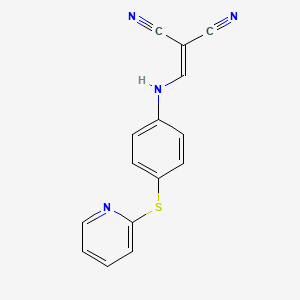
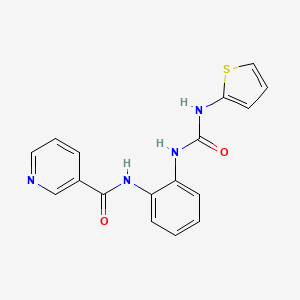
![9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2809358.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]propanamide](/img/structure/B2809362.png)
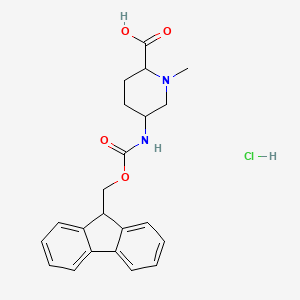
![2-[[(E)-2-Phenylethenyl]sulfonylamino]-N-[4-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B2809364.png)
![Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2809365.png)
